4-[3-(4-methoxyanilino)butyl]phenol
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Overview
Description
4-[3-(4-methoxyanilino)butyl]phenol is an organic compound with the molecular formula C17H21NO2 It is characterized by the presence of a phenol group and a methoxyaniline moiety connected via a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyanilino)butyl]phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of a Schiff base formed between 4-methoxyaniline and a suitable aldehyde or ketone . Sodium borohydride (NaBH4) is often used as the reducing agent due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyanilino)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[3-(4-methoxyanilino)butyl]phenol has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyanilino)butyl]phenol involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-methoxyanilino)butyl]phenol
- 2-methoxy-5-(phenylamino)methyl)phenol
- 2-(anilinomethyl)phenol
Uniqueness
4-[3-(4-methoxyanilino)butyl]phenol is unique due to its specific structural features, such as the presence of both a phenol and a methoxyaniline group connected by a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(4-methoxyanilino)butyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(3-4-14-5-9-16(19)10-6-14)18-15-7-11-17(20-2)12-8-15/h5-13,18-19H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFOAITYQXMRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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